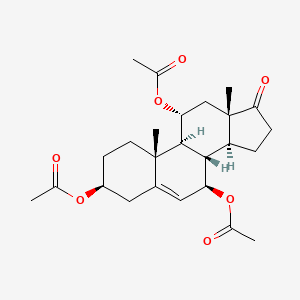
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate is a synthetic steroid derivative It is structurally related to androstane steroids and is characterized by the presence of three acetate groups attached to the 3, 7, and 11 positions of the androstane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate typically involves multiple steps starting from a suitable androstane precursor. One common approach is to begin with 17-oxoandrost-5-ene, which undergoes selective acetylation at the 3, 7, and 11 positions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group at the 17 position to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized steroids.
Aplicaciones Científicas De Investigación
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate involves its interaction with specific molecular targets, such as steroid receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and gene expression. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Beta-Hydroxyandrost-5-en-17-one: This compound is structurally similar but lacks the acetate groups.
5alpha-Androstan-17beta-ol-3-one: Another related steroid with different functional groups.
3beta-Hydroxy-17-oxoandrost-5-en-19-al acetate: A similar compound with an additional aldehyde group.
Uniqueness
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate is unique due to the presence of three acetate groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other androstane derivatives and may confer specific properties that are valuable in research and industrial applications.
Propiedades
Número CAS |
685877-57-0 |
|---|---|
Fórmula molecular |
C25H34O7 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
[(3S,7R,8S,9S,10R,11R,13S,14S)-7,11-diacetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O7/c1-13(26)30-17-8-9-24(4)16(10-17)11-19(31-14(2)27)22-18-6-7-21(29)25(18,5)12-20(23(22)24)32-15(3)28/h11,17-20,22-23H,6-10,12H2,1-5H3/t17-,18-,19-,20+,22+,23-,24-,25-/m0/s1 |
Clave InChI |
CTAZVGBIWRBXLT-UZZPUAPVSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3[C@@H](C[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC(=O)C)CCC4=O)C)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3C(CC4(C(C3C(C=C2C1)OC(=O)C)CCC4=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


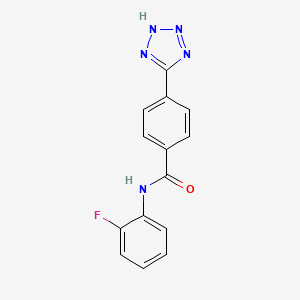

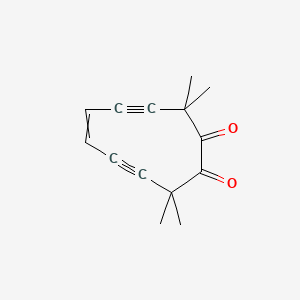

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
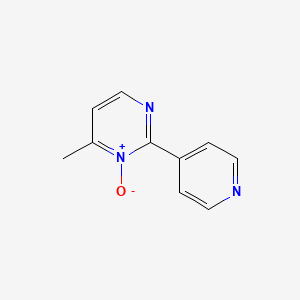
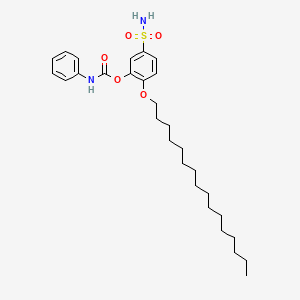
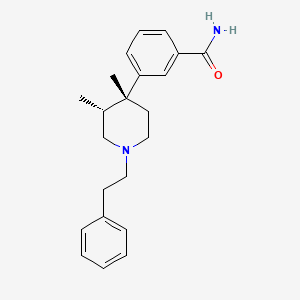
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
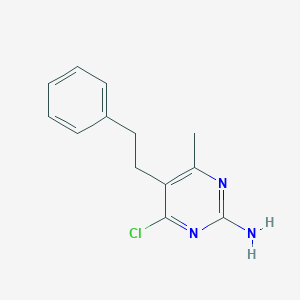
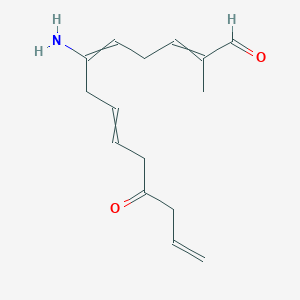
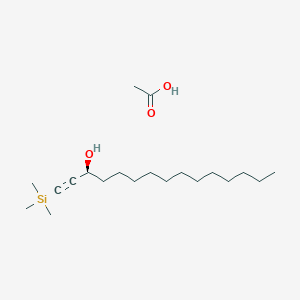
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
